

TUG-499: An In-Depth In Vitro Technical Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-499 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). FFAR1 is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion from pancreatic β -cells. This technical guide provides a comprehensive overview of the in vitro characterization of **TUG-499**, including its bioactivity, selectivity, and mechanistic profile, based on available data.

Core Quantitative Data

The following table summarizes the key quantitative metrics that define the in vitro activity of **TUG-499**.



Parameter	Value	Description	Source
pEC50	7.39	The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.	[1]
Selectivity	>100-fold	TUG-499 demonstrates greater than 100-fold selectivity for FFAR1 over the related free fatty acid receptors FFA2 and FFA3, as well as the nuclear receptor PPARy.	[1]
Molecular Formula	C16H11Cl2NO2	The empirical formula of the TUG-499 molecule.	[2]
Molecular Weight	320.17 g/mol	The mass of one mole of the TUG-499 compound.	[2]

Signaling Pathway and Mechanism of Action

Activation of FFAR1 by an agonist such as **TUG-499** primarily initiates a signaling cascade through the Gαq/11 subunit of its coupled G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent rise in intracellular Ca²⁺ is a key event that contributes to the potentiation of glucose-stimulated insulin secretion. Furthermore, this pathway can lead to the activation of downstream kinases, including Extracellular signal-Regulated Kinase (ERK).





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Caption: TUG-499 signaling pathway via FFAR1 (GPR40).

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of **TUG-499** are not publicly available. However, based on the known mechanism of action for FFAR1 agonists, the following are representative protocols for key functional assays.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

- Cell Culture and Plating:
 - HEK293 cells stably expressing human FFAR1 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
 - Cells are seeded into 384-well black, clear-bottom assay plates and grown to confluence.
- Dye Loading:
 - The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
- Compound Addition and Signal Detection:



- The assay plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
- A baseline fluorescence reading is taken before the addition of TUG-499 at various concentrations.
- Fluorescence is monitored in real-time after compound addition to detect the transient increase in intracellular calcium.
- Data Analysis:
 - The peak fluorescence signal is plotted against the logarithm of the TUG-499 concentration.
 - A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

ERK Phosphorylation Assay

This assay quantifies the phosphorylation of ERK, a downstream effector in the FFAR1 signaling pathway.

- · Cell Culture and Stimulation:
 - Cells expressing FFAR1 (e.g., CHO-K1 or HEK293) are seeded in 96-well plates and grown to 80-90% confluency.
 - Cells are serum-starved for 4-6 hours to reduce basal ERK phosphorylation.
 - Cells are then stimulated with varying concentrations of TUG-499 for a predetermined time (e.g., 5-15 minutes) at 37°C.
- Cell Lysis:
 - The stimulation medium is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors.
- Detection:



 Phosphorylated ERK (p-ERK) and total ERK levels in the cell lysates are quantified using a sandwich ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay kit.

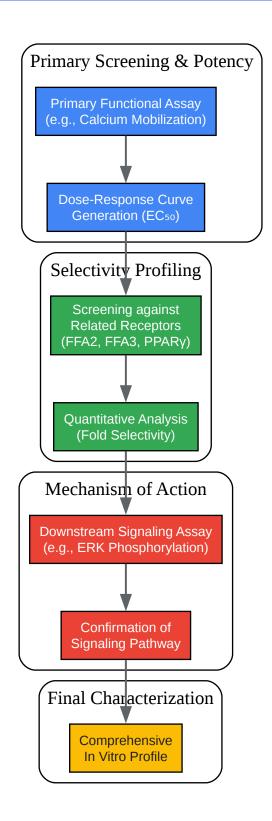
Data Analysis:

- The ratio of p-ERK to total ERK is calculated for each concentration of TUG-499.
- The results are plotted against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀.

Experimental Workflow

The in vitro characterization of a selective FFAR1 agonist like **TUG-499** typically follows a structured workflow to establish its potency, selectivity, and mechanism of action.





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References

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